

# "Methyl 4-amino-3,5-dibromobenzoate" CAS number and physical constants

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## Compound of Interest

Compound Name:	Methyl 4-amino-3,5-dibromobenzoate
Cat. No.:	B1337890

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## An In-depth Technical Guide to Methyl 4-amino-3,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 4-amino-3,5-dibromobenzoate** is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring an aniline core with two bromine substituents and a methyl ester group, provides multiple reactive sites for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.

## Chemical Identification and Physical Properties

The definitive identifier for **Methyl 4-amino-3,5-dibromobenzoate** is its CAS (Chemical Abstracts Service) number.

CAS Number: 3282-10-8

A summary of its key physical and chemical properties is provided in the table below for easy reference.

Property	Value	Source
Molecular Formula	<chem>C8H7Br2NO2</chem>	-
Molecular Weight	308.96 g/mol	-
Melting Point	135-139 °C	<a href="#">[1]</a>
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available	-
Appearance	Solid	

## Synthesis of Methyl 4-amino-3,5-dibromobenzoate

The synthesis of **Methyl 4-amino-3,5-dibromobenzoate** can be achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the dibromination of the aromatic ring, followed by the esterification of the carboxylic acid group.

## Experimental Protocol

### Step 1: Synthesis of 4-Amino-3,5-dibromobenzoic acid

This procedure is adapted from established methods for the bromination of activated aromatic rings.

- Materials:
  - 4-Aminobenzoic acid
  - N-Bromosuccinimide (NBS)
  - Dimethylformamide (DMF)
  - Water
  - Ethyl acetate

- Brine solution
- Procedure:
  - In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a suitable amount of DMF.
  - Cool the solution to 0°C using an ice bath.
  - Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature is maintained below 5°C. The addition of the second equivalent of NBS will likely require a longer reaction time or slightly elevated temperature to achieve complete dibromination.
  - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, pour the reaction mixture into water to precipitate the product.
  - Collect the solid by vacuum filtration and wash with cold water.
  - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

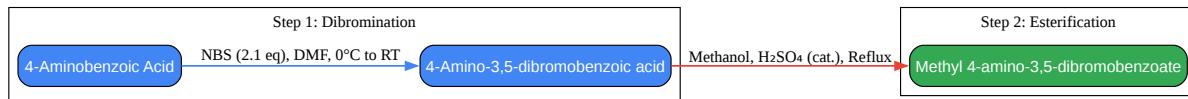
#### Step 2: Esterification of 4-Amino-3,5-dibromobenzoic acid

This protocol utilizes the well-established Fischer esterification method.

- Materials:
  - 4-Amino-3,5-dibromobenzoic acid
  - Methanol (anhydrous)
  - Concentrated Sulfuric Acid ( $H_2SO_4$ )
  - Saturated Sodium Bicarbonate ( $NaHCO_3$ ) solution

- Ethyl acetate
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser, suspend 1 equivalent of 4-amino-3,5-dibromobenzoic acid in an excess of anhydrous methanol.
  - Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the suspension.
  - Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
  - Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
  - Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
  - Extract the aqueous mixture with ethyl acetate (3 x volumes).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 4-amino-3,5-dibromobenzoate**.
  - The product can be purified by recrystallization or column chromatography if necessary.

## Synthesis Workflow Diagram

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Caption: Synthesis pathway for **Methyl 4-amino-3,5-dibromobenzoate**.

## Safety Information

**Methyl 4-amino-3,5-dibromobenzoate** should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

## Applications in Drug Development

Halogenated anilines and benzoic acid derivatives are important pharmacophores in medicinal chemistry. The bromine atoms on the aromatic ring of **Methyl 4-amino-3,5-dibromobenzoate** can serve as handles for cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The amino and ester functionalities also provide sites for further derivatization, making this compound a valuable starting material for the synthesis of libraries of potential drug candidates. Its structural motifs are found in compounds with a wide range of biological activities, including but not limited to, antibacterial, antiviral, and anticancer agents.

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## References

- 1. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]
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